3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
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Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound that features both a pyrazole and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The pyrazole ring is known for its versatility and presence in various bioactive molecules, while the isoxazole ring contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
- 3-(1-Methyl-1H-pyrazol-3-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
- 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-4-carboxylic acid
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole and isoxazole rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h3-4,7H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRMILATAWJGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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